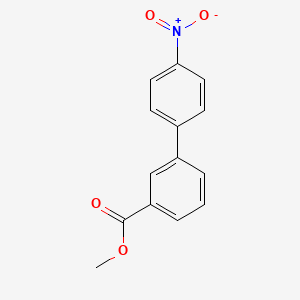

Methyl 3-(4-nitrophenyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

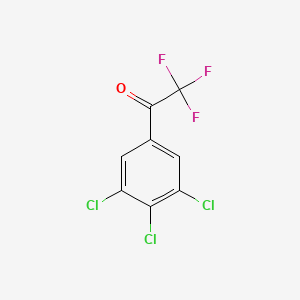

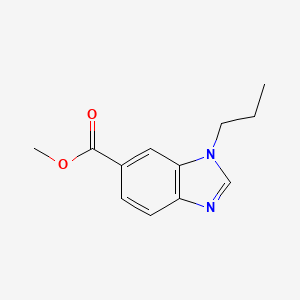

Methyl 3-(4-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a 4-nitrophenyl group

Mecanismo De Acción

Target of Action

Methyl 3-(4-nitrophenyl)benzoate is a complex organic compound that interacts with various targets. The primary targets of this compound are the aromatic ring and the ester . The electrophiles attack the ring, while the nucleophiles attack the carbonyl center .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Electrophiles, which are species attracted to electrons, attack the aromatic ring of the compound . This is illustrated by acid-catalyzed nitration with nitric acid, which results in the formation of Methyl 3-nitrobenzoate . On the other hand, nucleophiles, which are species that donate an electron pair, attack the carbonyl center . This is demonstrated by the hydrolysis reaction with the addition of aqueous sodium hydroxide (NaOH), resulting in the formation of methanol and sodium benzoate .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the processes of nitration and hydrolysis . Nitration is a substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring . Hydrolysis, on the other hand, is a reaction involving the breaking of a bond in a molecule using water . The downstream effects of these reactions include the formation of new compounds such as Methyl 3-nitrobenzoate and sodium benzoate .

Result of Action

The result of the action of this compound is the formation of new compounds. When it undergoes nitration, Methyl 3-nitrobenzoate is formed . When it undergoes hydrolysis, methanol and sodium benzoate are produced .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the nitration reaction can be affected by the temperature and the concentration of the nitric acid . Similarly, the rate of the hydrolysis reaction can be influenced by the pH of the environment and the temperature .

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins

Cellular Effects

It is known that benzoic acid derivatives can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzoic acid derivatives are known to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position. The resulting product is then subjected to esterification using methanol and a suitable acid catalyst to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(4-nitrophenyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products:

Reduction: Methyl 3-(4-aminophenyl)benzoate.

Substitution: Various halogenated or nitrated derivatives.

Hydrolysis: 3-(4-nitrophenyl)benzoic acid and methanol.

Aplicaciones Científicas De Investigación

Methyl 3-(4-nitrophenyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

Medicine: Research into potential pharmaceutical applications, such as the development of prodrugs that release active compounds upon metabolic conversion.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparación Con Compuestos Similares

Methyl 3-nitrobenzoate: Similar structure but lacks the 4-nitrophenyl group.

Methyl 4-nitrobenzoate: Similar structure but the nitro group is directly attached to the benzoate ring.

Methyl 3-(4-aminophenyl)benzoate: The reduction product of methyl 3-(4-nitrophenyl)benzoate.

Propiedades

IUPAC Name |

methyl 3-(4-nitrophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(16)12-4-2-3-11(9-12)10-5-7-13(8-6-10)15(17)18/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHTYTPKNDUBMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718389 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-26-9 |

Source

|

| Record name | Methyl 4'-nitro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598695.png)

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![Cyclohexanethiol,5-methyl-2-(1-methylethyl)-,(2S,5R)-[partial]-(9CI)](/img/new.no-structure.jpg)

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)